

# An In-depth Technical Guide to 2-(4-bromophenyl)aniline

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## Compound of Interest

Compound Name: 2-(4-bromophenyl)aniline

Cat. No.: B1354143

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(4-bromophenyl)aniline**, including its chemical properties, synthesis, reactivity, and potential applications, with a focus on its relevance to drug discovery and materials science.

## Core Chemical Properties

**2-(4-bromophenyl)aniline**, with the CAS number 62532-98-3, is a biphenylamine derivative.<sup>[1]</sup> Its structure features a bromo-substituted phenyl group linked to an aniline at the ortho position. This arrangement of functional groups imparts specific reactivity and makes it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of **2-(4-bromophenyl)aniline**

Property	Value	Reference
CAS Number	62532-98-3	[1]
Molecular Formula	C <sub>12</sub> H <sub>10</sub> BrN	[1]
Molecular Weight	248.12 g/mol	[1]
Boiling Point	354.8°C at 760 mmHg	[1]
Melting Point	168.4°C	[1]
Density	1.432 g/cm <sup>3</sup>	[1]
Appearance	White to off-white crystalline powder (typical for related compounds)	
Solubility	Generally soluble in organic solvents like ethanol and acetone, with limited solubility in water.[2]	

## Synthesis and Reactivity

The synthesis of **2-(4-bromophenyl)aniline** and its derivatives often involves modern cross-coupling reactions, which are fundamental in constructing the biaryl scaffold.

### 2.1. Synthesis via Suzuki-Miyaura Cross-Coupling

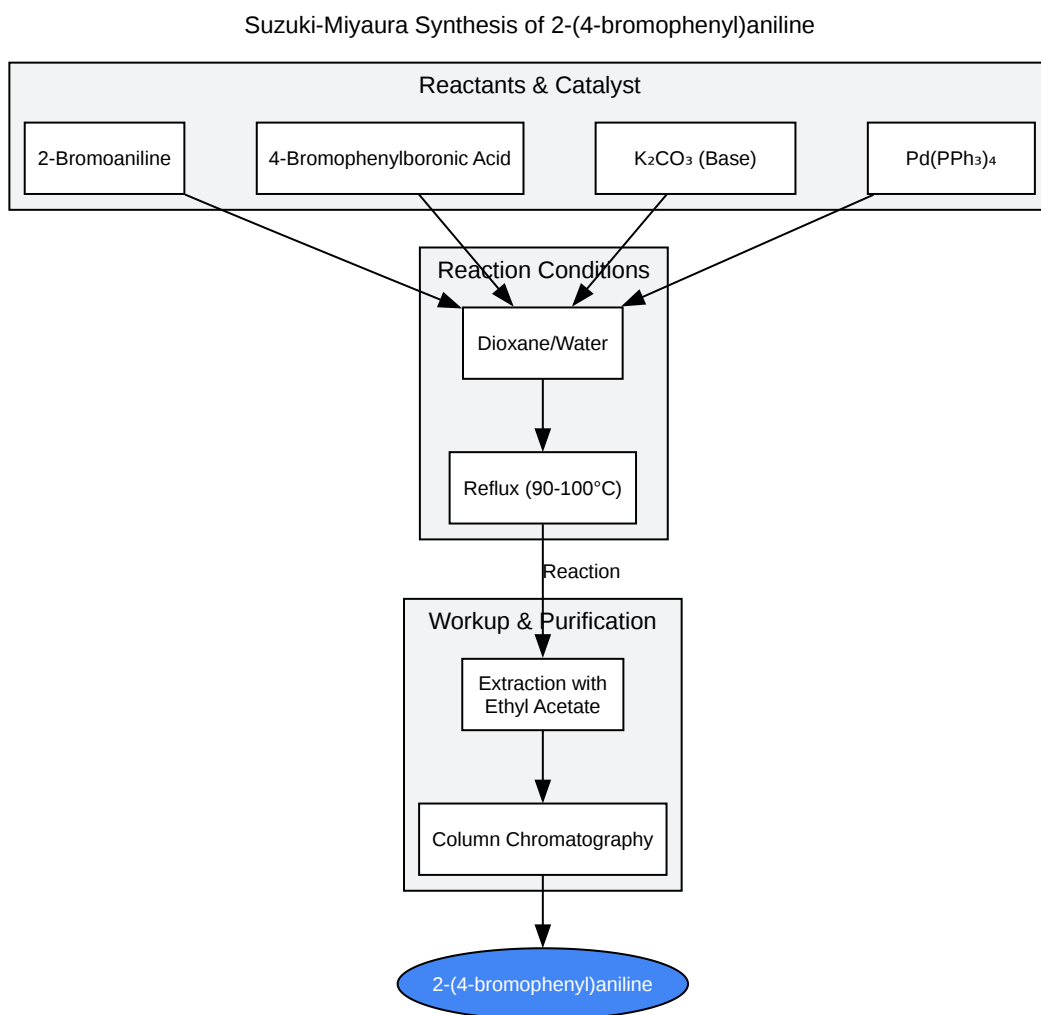
A common and efficient method for synthesizing **2-(4-bromophenyl)aniline** is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between an aryl boronic acid and an aryl halide.

#### Experimental Protocol: Synthesis of **2-(4-bromophenyl)aniline**

- Reactants: 2-bromoaniline (1.0 eq), 4-bromophenylboronic acid (1.2 eq), potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>] (0.03 eq).

- Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
- Procedure:
  - To a round-bottom flask, add 2-bromoaniline, 4-bromophenylboronic acid, and potassium carbonate.
  - Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
  - Add the dioxane/water solvent mixture and degas the solution for 15-20 minutes.
  - Add the palladium catalyst,  $[Pd(PPh_3)_4]$ , to the reaction mixture.
  - Heat the mixture to reflux (typically 90-100°C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[3]
  - After completion, cool the reaction mixture to room temperature and dilute with water.
  - Extract the aqueous layer with an organic solvent such as ethyl acetate.
  - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $Na_2SO_4$ ), and concentrate under reduced pressure.
  - Purify the crude product by column chromatography on silica gel to yield pure **2-(4-bromophenyl)aniline**.

Diagram: Suzuki-Miyaura Synthesis Workflow



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Caption: Workflow for the Suzuki-Miyaura cross-coupling synthesis.

## 2.2. Chemical Reactivity

The reactivity of **2-(4-bromophenyl)aniline** is dictated by its two primary functional moieties: the aniline amine group and the aryl bromide.

- **Amino Group (-NH<sub>2</sub>):** The amino group is a strong activating, ortho- and para-directing group for electrophilic aromatic substitution.<sup>[4]</sup> However, direct bromination of such activated anilines can lead to polysubstitution.<sup>[4][5]</sup> To control reactivity, the amino group can be protected as an acetamide, which is less activating.<sup>[4][6]</sup> The amine also acts as a nucleophile and can undergo acylation, alkylation, and diazotization reactions.
- **Bromo Group (-Br):** The bromine atom can be substituted via various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse functional groups at the para-position of the second phenyl ring. This makes the molecule a versatile building block for creating more complex structures.<sup>[7]</sup>

# Applications in Drug Development and Materials Science

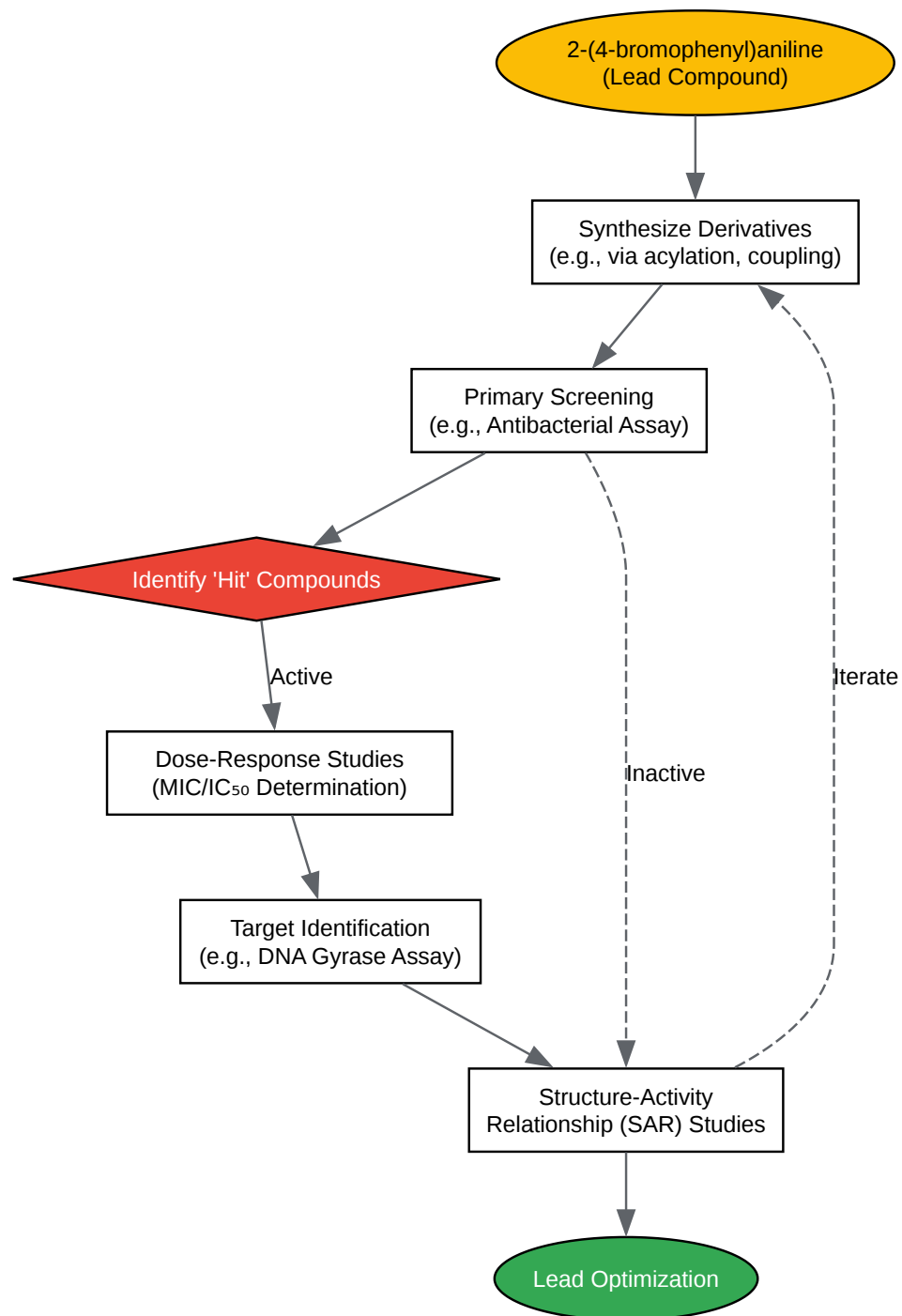
Aromatic amines and their derivatives are prevalent in medicinal chemistry and materials science.<sup>[8]</sup>

## 3.1. Pharmaceutical Intermediate

The **2-(4-bromophenyl)aniline** scaffold can be found in molecules designed as potential therapeutic agents. For instance, related quinoline derivatives have been synthesized and investigated as microbial DNA-gyrase inhibitors, showing antibacterial activity, particularly against Gram-positive bacteria like *S. aureus*.<sup>[9][10][11]</sup> The bromo- and amino- functionalities serve as handles for molecular hybridization and functionalization to optimize biological activity.<sup>[9][12]</sup>

Diagram: Hypothetical Drug Discovery Workflow

## Screening Workflow for Bioactive Compounds

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Caption: A generalized workflow for identifying and optimizing bioactive compounds.

### 3.2. Materials Science

Triarylamine derivatives, a class to which **2-(4-bromophenyl)aniline** belongs, are widely used in organic electronics. Specifically, compounds with similar structures serve as intermediates for hole-transporting materials (HTMs) in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells.<sup>[7]</sup><sup>[13]</sup> The bromine atom allows for further chemical modifications to fine-tune the electronic properties of the final material, enhancing device performance and stability.<sup>[7]</sup>

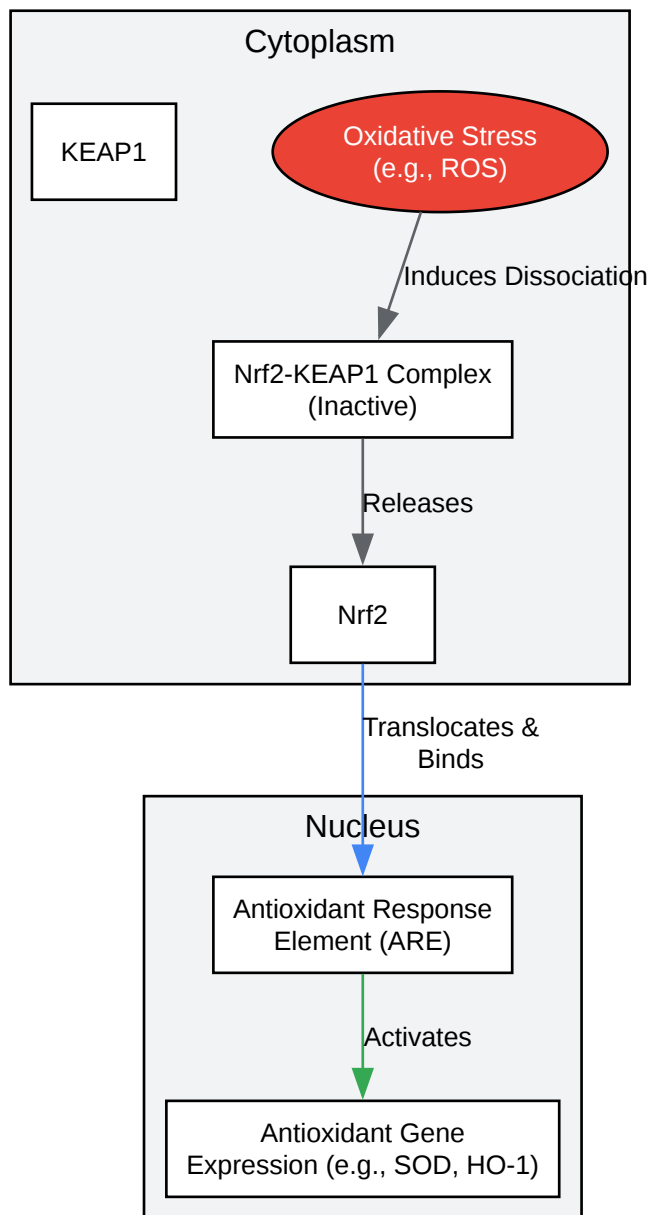
## Potential Signaling Pathway Interactions

While direct studies on **2-(4-bromophenyl)aniline**'s effect on specific signaling pathways are not widely published, its derivatives and related compounds have been implicated in various cellular processes.

- **DNA Gyrase Inhibition:** As mentioned, quinoline derivatives synthesized from related structures can inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication.<sup>[10]</sup><sup>[11]</sup> This inhibition disrupts bacterial cell division, leading to an antibacterial effect.
- **Oxidative Stress Pathways:** Aniline derivatives can be metabolized by cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites and inducing oxidative stress.<sup>[8]</sup> Conversely, some phytochemicals with aniline-like structures have been shown to activate the Nrf2/ARE signaling pathway, a key cellular defense mechanism against oxidative stress.<sup>[14]</sup> This pathway upregulates the expression of antioxidant enzymes. Further research would be needed to determine if **2-(4-bromophenyl)aniline** or its derivatives could modulate this pathway.

Diagram: Simplified Nrf2/ARE Signaling Pathway

## KEAP1/Nrf2/ARE Signaling Pathway

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Caption: Overview of the Nrf2 antioxidant response pathway.



This guide provides a foundational understanding of **2-(4-bromophenyl)aniline**, highlighting its synthesis, chemical behavior, and significance as a versatile intermediate for developing novel pharmaceuticals and advanced materials. Further research into its biological activities and material properties will continue to unlock its full potential.

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